1-(Biphenyl-4-yl-phenyl-methyl)-piperazine
Description
Contextualization within Piperazine (B1678402) Chemical Space Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry. Its prevalence stems from a combination of desirable physicochemical properties and synthetic tractability. The two nitrogen atoms offer sites for substitution, allowing for the creation of diverse molecular architectures with a wide range of biological activities. ijpsr.comtandfonline.com This versatility has led to the development of numerous drugs across various therapeutic areas. researchgate.net
Piperazine derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, antimicrobial, anticancer, antihistaminic, and antipsychotic activities. ijpsr.comresearchgate.netresearchgate.net The ability of the piperazine nucleus to influence properties such as solubility, lipophilicity, and receptor binding affinity makes it a valuable component in drug design and optimization. tandfonline.com The compound 1-(biphenyl-4-yl-phenyl-methyl)-piperazine, by virtue of its core structure, is firmly rooted in this rich chemical space.
Historical Perspective on Diarylmethylpiperazine Research
The diarylmethylpiperazine, or benzhydrylpiperazine, subgroup is a particularly noteworthy class of piperazine derivatives. The introduction of a diphenylmethyl moiety at one of the piperazine nitrogens has historically led to the discovery of potent antihistaminic agents. A classic example is the synthesis of 1-benzhydrylpiperazine (B193184), which serves as a key intermediate for many of these drugs. ijpsr.com The general synthetic route often involves the reaction of a benzhydryl halide with piperazine. tandfonline.com
Research into diarylmethylpiperazines has expanded beyond antihistamines to explore their potential in other therapeutic areas. For instance, derivatives of 1-benzhydrylpiperazine have been investigated for their anthelmintic, antimicrobial, and anticancer properties. ijpsr.comtandfonline.comnih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that modifications to the aromatic rings of the benzhydryl group, as well as the substituent on the second piperazine nitrogen, can significantly modulate their biological activity. nih.govmdpi.com The presence of the biphenyl (B1667301) group in this compound suggests a specific modification within this diarylmethylpiperazine framework, hinting at a targeted exploration of its biological effects.
Significance and Research Trajectory of this compound in Chemical Biology
Currently, there is a notable lack of dedicated scientific literature focusing specifically on the synthesis, biological activity, or therapeutic applications of this compound. Its existence is primarily documented in chemical supplier catalogs, which provide basic chemical information.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 518005-84-0 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C23H24N2 | chemicalbook.com |
| Molecular Weight | 328.45 g/mol | chemicalbook.com |
The research trajectory for this compound remains largely speculative but can be inferred from the activities of its structural analogs. The diarylmethylpiperazine scaffold is a known pharmacophore for various receptors and enzymes. For example, derivatives of 1-benzhydrylpiperazine have been explored as inhibitors of histone deacetylases (HDACs) for anticancer activity and have shown potential in treating neurodegenerative diseases. nih.govresearchgate.net
The incorporation of a biphenyl group is a common strategy in medicinal chemistry to enhance binding affinity to target proteins through additional hydrophobic and π-π stacking interactions. This modification has been successfully employed in the design of potent enzyme inhibitors and receptor antagonists. Therefore, it is plausible that this compound could serve as a lead compound or a key intermediate in the development of novel therapeutics targeting a range of biological pathways.
Future research on this compound would likely involve its synthesis, followed by a comprehensive screening for biological activity across various assays. Given the known activities of related compounds, initial investigations might focus on its potential as an antihistamine, an anticancer agent, or a modulator of central nervous system targets. The synthesis would likely follow established methods for N-alkylation of piperazine with a suitable biphenyl-containing benzhydryl derivative. ijpsr.comtandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
1-[phenyl-(4-phenylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-3-7-19(8-4-1)20-11-13-22(14-12-20)23(21-9-5-2-6-10-21)25-17-15-24-16-18-25/h1-14,23-24H,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADQOFSJMVECSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398169 | |
| Record name | 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518005-84-0 | |
| Record name | 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Biphenyl 4 Yl Phenyl Methyl Piperazine
Established Synthetic Pathways for 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine
The traditional synthesis of this compound is primarily achieved through the N-alkylation of piperazine (B1678402) with a suitable biphenyl-4-yl-phenyl-methyl precursor. This process begins with the independent synthesis of the bulky electrophilic fragment.
Precursor Synthesis and Intermediate Characterization for Research
The cornerstone of the synthesis is the preparation of a reactive precursor that contains the biphenyl-4-yl-phenyl-methyl moiety. Two principal intermediates are commonly synthesized for this purpose: (biphenyl-4-yl)(phenyl)methanone and the corresponding alcohol, [1,1'-biphenyl]-4-yl(phenyl)methanol.
A widely utilized method for the synthesis of (biphenyl-4-yl)(phenyl)methanone is the Friedel-Crafts acylation. This reaction involves the treatment of biphenyl (B1667301) with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent like chloroform. The reaction mixture is typically stirred in an ice bath initially and then at room temperature to drive the reaction to completion. Following the reaction, the mixture is diluted with water and extracted with an organic solvent like dichloromethane. The crude product can be purified by recrystallization from ethanol (B145695), yielding colorless plates.
The subsequent step involves the reduction of the ketone intermediate to form [1,1'-biphenyl]-4-yl(phenyl)methanol . This transformation can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this reduction. Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst can be employed. Careful control of the pH during the reduction is crucial to prevent the occurrence of side reactions.
Another key precursor that can be synthesized is 4-bromomethylbiphenyl . This can be achieved through the bromination of a 4-methylbiphenyl (B165694) compound. One method involves reacting 4-methyl-[1,1'-biphenyl]-2'-carbonitrile with a brominating agent system like sodium bromate (B103136) and sodium pyrosulfite in an aqueous-organic biphasic system. ijpsr.com An alternative approach is the bromination of a 4-methylbiphenyl compound in the presence of an azobis compound, such as 2,2'-azobisisobutyronitrile, in a halogenated hydrocarbon solvent. nih.gov
The characterization of these intermediates is crucial to ensure their purity before proceeding to the next step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structures of the synthesized precursors.
Reaction Conditions and Optimization Strategies
The final step in the established pathway is the N-alkylation of piperazine with the prepared precursor. When using a halide precursor like (biphenyl-4-yl)(phenyl)methyl chloride (which can be formed from the corresponding alcohol), the reaction is typically a nucleophilic substitution. To achieve mono-alkylation and avoid the formation of the undesired 1,4-disubstituted product, an excess of piperazine is often used. The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like anhydrous potassium carbonate to scavenge the hydrogen halide formed during the reaction. ijpsr.compsu.edu
Alternatively, a reductive amination approach can be employed using the ketone precursor, (biphenyl-4-yl)(phenyl)methanone , and piperazine. This one-pot reaction typically involves a reducing agent such as sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which is known for its mild and selective nature in reductive aminations. nih.govorganic-chemistry.orggoogle.com This method can offer better control over mono-alkylation compared to direct alkylation with a halide. researchgate.net
Optimization of these reactions involves adjusting parameters such as the stoichiometry of the reactants, reaction temperature, choice of solvent, and base. For instance, in direct alkylation, using a large excess of piperazine can favor mono-substitution. nih.gov In reductive amination, the choice of the reducing agent and the reaction pH can significantly influence the yield and purity of the final product.
Advanced Synthetic Approaches and Methodological Innovations
Beyond the traditional methods, advanced synthetic strategies are being explored to enhance efficiency, stereocontrol, and to introduce novel functionalities into the this compound scaffold.
Stereoselective Synthesis of Chiral Analogues
The methyl carbon of the biphenyl-4-yl-phenyl-methyl group is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The stereoselective synthesis of a specific enantiomer is of significant interest in medicinal chemistry. This can be achieved by employing chiral starting materials or chiral catalysts.
One approach involves the use of a chiral precursor. For example, a stereoselective reduction of (biphenyl-4-yl)(phenyl)methanone using a chiral reducing agent could yield an enantiomerically enriched (biphenyl-4-yl)(phenyl)methanol. This chiral alcohol can then be converted to a halide and reacted with piperazine. Another strategy is the use of chiral auxiliaries attached to the piperazine ring, which can direct the stereochemical outcome of the alkylation reaction. psu.eduresearchgate.net
Asymmetric lithiation of N-Boc protected piperazines using a chiral base like s-BuLi in the presence of a chiral ligand such as (-)-sparteine, followed by trapping with an electrophile, represents a powerful method for the enantioselective synthesis of α-substituted piperazines. eurekaselect.com This methodology could potentially be adapted for the synthesis of chiral analogues of the target compound.
Catalytic Methods in this compound Synthesis
Modern catalytic methods offer milder and more efficient alternatives to classical synthetic procedures. For the N-alkylation of piperazine with bulky electrophiles like (biphenyl-4-yl)(phenyl)methyl halides, transition metal-catalyzed cross-coupling reactions can be employed. For instance, palladium-catalyzed Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds. nih.gov While typically used for N-arylation, modifications of this reaction could potentially be applied to N-alkylation with sterically hindered substrates.
Furthermore, iridium-catalyzed N-alkylative reactions have been reported for the synthesis of piperazine derivatives, offering another potential catalytic route. google.com The use of phase-transfer catalysts can also facilitate the reaction between the piperazine and the electrophile, especially in biphasic reaction systems.
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold possesses multiple sites for further chemical modification, allowing for the generation of a library of derivatives with diverse properties.
The unsubstituted nitrogen atom of the piperazine ring is a primary site for functionalization. It can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. ijpsr.comresearchgate.net
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. eurekaselect.comresearchgate.netresearchgate.net
Alkylation and Arylation: Further N-alkylation or N-arylation can introduce additional substituents.
Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.
These derivatizations can significantly alter the physicochemical properties of the parent molecule. For instance, the introduction of a sulfonyl group can modulate the basicity of the piperazine nitrogen and introduce new interaction points for biological targets. eurekaselect.comresearchgate.net
Functionalization can also be directed to the carbon atoms of the piperazine ring, although this is generally more challenging. Recent advances in C-H functionalization chemistry, often employing photoredox or transition metal catalysis, have opened up new avenues for the direct introduction of substituents onto the piperazine backbone. researchgate.net However, the presence of two nitrogen atoms can sometimes complicate these reactions. researchgate.net
The biphenyl and phenyl rings also offer opportunities for further modification through electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents.
Modification of the Biphenyl Moiety for Research Purposes
The biphenyl group of this compound presents a key area for structural modification to investigate its influence on biological targets. While direct synthetic examples on this specific molecule are not extensively documented in publicly available research, the functionalization of biphenyl rings is a well-established practice in organic synthesis. arabjchem.org These methodologies can be applied to create a diverse library of analogs for research purposes.
Common strategies for modifying the biphenyl moiety would involve the introduction of various substituents at different positions on either of the phenyl rings. This can be achieved through standard aromatic substitution reactions such as halogenation, nitration, acylation, and alkylation. arabjchem.org The resulting functional groups can then serve as handles for further chemical transformations. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce a wide array of functionalities. Similarly, a halogenated biphenyl precursor could undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl, heteroaryl, or alkyl groups.
Table 1: Potential Modifications of the Biphenyl Moiety
| Modification Type | Reagents and Conditions | Potential Outcome |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group for further functionalization. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen atom for cross-coupling reactions. |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of a ketone group. |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Formation of a new C-C bond to introduce diverse aryl groups. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of a new C-N bond to introduce amino groups. |
Substitutions on the Phenyl and Piperazine Rings
The phenyl and piperazine rings of this compound are common sites for chemical modification to optimize pharmacological properties.
Phenyl Ring Substitutions:
Modifications on the central phenyl ring are typically aimed at influencing the molecule's interaction with its biological target. The introduction of substituents can alter the electronic and steric properties of this part of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. For instance, halogenation can be achieved using N-halosuccinimides, while nitration can be performed with nitric acid in the presence of a strong acid catalyst. The resulting substituted phenyl derivatives can then be used in the synthesis of the final compound. Structure-activity relationship studies on related phenylpiperazine compounds have shown that the introduction of substituents like fluorine can significantly impact activity. nih.gov
Piperazine Ring Substitutions:
The piperazine ring, with its two nitrogen atoms, offers a straightforward handle for chemical modification. The secondary amine of a piperazine precursor is readily alkylated, acylated, or sulfonylated. nih.gov N-alkylation can be achieved by reacting the piperazine with an appropriate alkyl halide in the presence of a base. nih.govnih.gov This allows for the introduction of a wide range of alkyl and substituted alkyl groups. N-acylation is typically performed using an acyl chloride or anhydride, leading to the formation of an amide linkage. Similarly, sulfonamides can be prepared by reacting the piperazine with a sulfonyl chloride. nih.gov These modifications can significantly impact the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, which are crucial for its pharmacokinetic and pharmacodynamic profile.
In the context of this compound, the unsubstituted nitrogen of the piperazine ring is the primary site for these transformations. For example, a series of N-substituted analogs can be synthesized to explore the optimal substituent for a desired biological activity.
Table 2: Examples of Phenyl and Piperazine Ring Substitutions in Analogous Compounds
| Ring Modified | Substitution Type | Example Reagents | Resulting Functional Group | Reference |
| Phenyl | Halogenation | N-Chlorosuccinimide | Chloro | nih.gov |
| Phenyl | Nitration | Nitric Acid, Sulfuric Acid | Nitro | arabjchem.org |
| Piperazine | N-Alkylation | Alkyl Halide, K₂CO₃ | N-Alkyl | nih.govnih.gov |
| Piperazine | N-Acylation | Acyl Chloride, Triethylamine | N-Acyl | nih.gov |
| Piperazine | N-Sulfonylation | Sulfonyl Chloride, Triethylamine | N-Sulfonyl | nih.gov |
Preclinical Pharmacological and Biological Investigations of 1 Biphenyl 4 Yl Phenyl Methyl Piperazine
In Vitro Pharmacological Characterization
A thorough in vitro pharmacological characterization is a cornerstone of preclinical drug discovery, providing foundational knowledge of a compound's interaction with biological targets. This typically involves a tiered approach, from broad screening to specific functional assays.
Receptor Binding Affinity Profiling
The assessment of a compound's affinity for a wide array of G-protein coupled receptors (GPCRs), ligand-gated and voltage-gated ion channels is critical to understanding its potential therapeutic effects and off-target liabilities.
No publicly available data exists detailing the binding profile of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine against a panel of GPCRs. Such studies would typically determine the equilibrium dissociation constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) at various receptors to identify primary targets and potential side-effect pathways.
Information regarding the modulatory effects of this compound on ligand-gated and voltage-gated ion channels is not available in the public record. These studies are essential for assessing potential neurological or cardiovascular effects.
There is no published research detailing the inhibitory or activating effects of this compound on various enzyme families, such as kinases, proteases, or phosphodiesterases. This information is crucial for understanding the compound's mechanism of action if it were to act through enzymatic pathways.
Cellular Assays for Functional Activity
Cellular assays are employed to understand how receptor binding translates into a biological response, determining whether a compound acts as an agonist, antagonist, or inverse agonist.
No studies have been published that investigate the impact of this compound on intracellular signaling cascades. Research in this area would typically involve measuring second messengers like cAMP or calcium, or assessing the phosphorylation status of key signaling proteins.
Cell-Based Phenotypic Screening
No specific cell-based phenotypic screening data for this compound is available in the public domain. This type of research would typically involve assessing the compound's effects on whole cells to understand its broader biological impact without a preconceived target.
In Vivo Preclinical Pharmacodynamic Research
There is no available information from in vivo preclinical pharmacodynamic studies for this compound. Such studies would investigate the biochemical and physiological effects of the compound in living organisms.
Investigation in Animal Models of Disease Pathophysiology (Excluding Therapeutic Efficacy)
Information regarding the use of this compound in animal models to study disease pathophysiology is not publicly available. These investigations would be crucial for understanding how the compound might modulate disease-related biological processes.
Neuropharmacological Research Applications
There are no published studies detailing the neuropharmacological research applications of this compound. This area of research would explore the compound's effects on the nervous system. While other benzhydryl piperazine (B1678402) derivatives have been investigated for activities related to the central nervous system, such as potential antihistaminic or dopaminergic properties, specific data for the requested compound is absent. nih.gov
Cardiovascular System Research Considerations
No specific research has been published concerning the effects of this compound on the cardiovascular system.
Metabolic and Endocrine Research Implications
There is no publicly available data on the metabolic and endocrine research implications of this compound. Studies in this area would examine the compound's effects on metabolism and hormone systems.
Information regarding the chemical compound this compound is not available in the public domain, preventing the creation of a detailed scientific article.
Despite a comprehensive search of scientific databases and literature, no specific research findings on the mechanism of action for the compound this compound could be located. As a result, it is not possible to construct an article that adheres to the requested detailed outline on its molecular targets, intracellular signaling pathway modulation, and effects on protein-protein interaction networks.
The structured inquiry into the elucidation of this compound's mechanism of action, including specific subsections on target deconvolution, proteomics, kinase cascades, and gene expression, yielded no relevant data. This indicates a significant gap in the existing scientific literature concerning this particular chemical entity.
While general information exists for related piperazine-containing compounds and their diverse biological activities, this information is not applicable to the specific molecule and would not support the scientifically accurate and detailed analysis required by the prompt. The creation of the requested article would necessitate speculation and fabrication of data, which is contrary to the principles of scientific accuracy.
Therefore, until research on this compound is conducted and published, a detailed elucidation of its mechanism of action remains unknown.
Elucidation of the Mechanism of Action of 1 Biphenyl 4 Yl Phenyl Methyl Piperazine
Cellular and Subcellular Effects
Subcellular Localization and Compartmentalization Studies
To understand the mechanism of action of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine, the first step would be to determine its distribution within the cell. Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, or cell fractionation followed by analytical quantification, would be employed. The lipophilicity and charge of the biphenyl (B1667301) and phenyl groups, combined with the basic piperazine (B1678402) ring, would influence its ability to cross cellular and organellar membranes.
Hypothetical Subcellular Distribution of this compound This table is for illustrative purposes and is not based on experimental data.
| Cellular Compartment | Potential for Accumulation | Rationale |
|---|---|---|
| Plasma Membrane | Moderate | The lipophilic biphenyl and phenyl groups may facilitate interaction with the lipid bilayer. |
| Cytosol | High | The compound's structure may allow for broad distribution throughout the cytosol. |
| Mitochondria | Possible | The cationic nature of the piperazine ring at physiological pH could promote accumulation driven by the mitochondrial membrane potential. |
| Endoplasmic Reticulum | Possible | The lipophilic nature of the compound may lead to association with the ER membranes. |
| Nucleus | Low to Moderate | Depending on its ability to cross the nuclear envelope. |
Mitochondrial Function and Bioenergetics Research
Given that many bioactive compounds exert their effects by targeting mitochondria, investigating the impact of this compound on mitochondrial function would be a key area of research. Studies would focus on its effects on the electron transport chain, ATP synthesis, mitochondrial membrane potential, and the production of reactive oxygen species (ROS).
Potential Areas of Investigation for Mitochondrial Effects This table outlines potential experimental approaches and is not based on existing data for the specified compound.
| Parameter | Experimental Assay | Potential Outcome |
|---|---|---|
| Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer | Measurement of effects on basal and maximal respiration, and ATP production. |
| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent dyes (e.g., TMRE, JC-1) | Assessment of mitochondrial membrane integrity and proton motive force. |
| Reactive Oxygen Species (ROS) Production | Fluorescent probes (e.g., MitoSOX) | Determination of whether the compound induces oxidative stress. |
| Mitochondrial Complex Activity | Spectrophotometric or in-gel activity assays | Identification of specific complexes of the electron transport chain that may be inhibited or activated. |
Autophagy and Apoptosis Pathways Investigation
Changes in mitochondrial function are often linked to the induction of cellular stress pathways such as autophagy and apoptosis. Therefore, it would be crucial to investigate whether this compound can modulate these processes. This would involve monitoring key protein markers and morphological changes associated with these pathways.
Markers for Autophagy and Apoptosis Investigation This table lists common biomarkers used to study these pathways and does not represent actual findings for the compound.
| Pathway | Key Markers | Method of Detection |
|---|---|---|
| Autophagy | LC3-I to LC3-II conversion, p62/SQSTM1 degradation | Western Blot, Immunofluorescence |
| Apoptosis | Caspase-3/7/9 activation, PARP cleavage, Annexin V staining | Western Blot, Flow Cytometry, Fluorescence Microscopy |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Biphenyl 4 Yl Phenyl Methyl Piperazine
Pharmacophore Elucidation and Mapping
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For 1-(biphenyl-4-yl-phenyl-methyl)-piperazine, the key pharmacophoric features can be inferred from its structural components and related active compounds.
Identification of Essential Structural Features for Biological Activity
The structure of this compound comprises three key moieties: the biphenyl (B1667301) group, the central phenyl-methyl scaffold, and the piperazine (B1678402) ring. Each of these components plays a significant role in its interaction with biological targets.
The Biphenyl Moiety: This large, hydrophobic group is often critical for binding affinity. In many biologically active compounds, biphenyl groups are involved in π-π stacking interactions with aromatic amino acid residues in the binding pocket of a receptor or enzyme. The 4-position of the biphenyl system allows for an extended conformation, which can be crucial for fitting into specific binding sites. Studies on related biphenyl-containing compounds have highlighted the importance of this moiety for potency. nih.govnih.gov
The Diphenylmethyl Moiety: The central diphenylmethyl group, to which the piperazine is attached, provides a three-dimensional scaffold that positions the aromatic rings and the piperazine in a specific spatial orientation. The stereochemistry at the benzylic carbon is often a critical determinant of activity.
Stereochemical Contributions to Potency and Selectivity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. unimi.it The central benzylic carbon atom is a stereocenter, leading to the existence of (R) and (S) enantiomers.
In many classes of pharmacologically active compounds, including those with a diphenylmethyl scaffold, the two enantiomers exhibit significantly different potencies and/or selectivities for their biological targets. nih.gov This enantioselectivity arises from the three-dimensional nature of drug-receptor interactions. For instance, in a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the (S)-(+) enantiomers displayed significantly stronger analgesic activity compared to their (R)-(-) counterparts. nih.gov This suggests that the specific spatial arrangement of the phenyl groups and the piperazine ring is critical for optimal interaction with the target. It is highly probable that the enantiomers of this compound would also exhibit differential biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Molecular Descriptors and Feature Selection for QSAR
To build a predictive QSAR model, a set of molecular descriptors that quantify the physicochemical properties of the molecules is required. For compounds like this compound, relevant descriptors would likely include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electrophilicity index, and partial charges on atoms. These are important for understanding electrostatic and orbital-controlled interactions. mdpi.com
Steric Descriptors: These quantify the size and shape of the molecule. Examples include molar refractivity, van der Waals volume, and topological indices. These are crucial for modeling how a molecule fits into a binding pocket.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences membrane permeability and binding to hydrophobic pockets.
Topological Descriptors: These describe the connectivity of atoms in a molecule and are related to its size and shape. The topological polar surface area (TPSA) is a useful descriptor for predicting transport properties. mdpi.com
The selection of the most relevant descriptors is a critical step in QSAR model development and is often achieved using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov
Development of Predictive Models for Biological Activity
Once the relevant descriptors are selected, a predictive QSAR model can be developed. Common methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. mdpi.com
Partial Least Squares (PLS): This is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Machine Learning Methods: More advanced methods like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity. nih.gov
The predictive power of a QSAR model is assessed through internal and external validation techniques. mdpi.com A robust QSAR model for a series of analogs of this compound could guide the design of new compounds with improved activity.
Conformational Analysis and Molecular Flexibility
The biological activity of a flexible molecule like this compound is highly dependent on its conformational preferences. Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt and which of these is the bioactive conformation.
The molecule possesses several rotatable bonds, leading to a high degree of flexibility:
The bond connecting the biphenyl group to the central phenyl ring.
The bond between the central phenyl ring and the benzylic carbon.
The bond between the benzylic carbon and the piperazine ring.
Studies on analogs of the dopamine (B1211576) reuptake inhibitor GBR 12909, which share the diphenylmethylpiperazine scaffold, have shown that different force fields used in molecular modeling can yield different populations of conformers. nih.gov These studies also highlight the importance of the internal rotation around the C(sp³)-O(sp³) bond proximal to the bisphenyl moiety, which has a broad region of low energy. nih.gov This suggests that the molecule can adopt a range of conformations without a significant energy penalty.
The piperazine ring itself typically exists in a chair conformation. researchgate.net However, ring flipping to an alternative chair conformation or twisting to a boat conformation can occur, which would significantly alter the spatial orientation of the substituents. The specific conformation adopted upon binding to a biological target is the bioactive conformation, and identifying this is a key goal of conformational analysis. Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, are powerful tools for exploring the conformational landscape of flexible molecules. nih.gov
Impact of Conformational Dynamics on Ligand-Target Recognition
The interaction between a ligand, such as this compound, and its biological target is a dynamic process governed by the three-dimensional shapes that both molecules can adopt. The conformational flexibility of this compound, arising from the rotatable bonds connecting the biphenyl, phenyl, and piperazine moieties, plays a pivotal role in its ability to bind to a target receptor.
The process of ligand-target recognition often involves a "conformational selection" or "induced fit" mechanism. In conformational selection, the target receptor selectively binds to a specific, pre-existing conformation of the ligand from a population of different conformers in solution. Conversely, in an induced-fit model, the initial binding of the ligand may trigger conformational changes in both the ligand and the target to achieve a more stable and complementary complex. nih.gov
The flexibility of the linker between the bulky aromatic groups and the piperazine ring allows the molecule to adapt its shape to fit the topological and chemical environment of a binding site. Studies on related compounds have shown that even minor modifications to the structure, which can alter conformational freedom, can have a significant impact on biological activity. polyu.edu.hk For instance, the degree of conformational flexibility can affect whether a compound acts as an agonist or an antagonist at a particular receptor. nih.gov
Rotational Barriers and Preferred Conformations of this compound
The conformational behavior of this compound is largely dictated by the energy barriers to rotation around its key single bonds. The most significant of these is the rotation around the bond connecting the two phenyl rings of the biphenyl group.
In an unsubstituted biphenyl molecule, there is a relatively low energy barrier to rotation, typically in the range of 6.0 to 8.3 kJ/mol for rotation through a planar conformation and a similar value for rotation through a perpendicular conformation. researchgate.net The most stable, or preferred, conformation for biphenyl in the gas phase is a twisted arrangement where the two phenyl rings are at a dihedral angle of approximately 44-45 degrees to each other. researchgate.netbiomedres.us This non-planar conformation minimizes the steric clash between the hydrogen atoms at the ortho positions of the two rings.
For this compound, the substitution pattern is expected to influence these rotational barriers. The presence of the large phenyl-methyl-piperazine group on one of the phenyl rings can introduce additional steric hindrance, which may alter the preferred dihedral angle and the energy required to rotate through planar or perpendicular states. However, since the substitution is at the 4-position (para), its direct impact on the rotational barrier of the biphenyl C-C bond is likely to be less significant than if the substitution were at an ortho position. Ortho substituents are known to dramatically increase the rotational barrier. researchgate.net
The rotation of the entire biphenyl group and the separate phenyl group around the bond connecting them to the central methine carbon is another critical conformational parameter. The preferred conformation will seek to minimize steric hindrance between these bulky groups. It is likely that the molecule will adopt a "propeller-like" conformation to orient the three aromatic rings away from each other. In structurally related molecules, the dihedral angle between geminal benzene (B151609) rings has been observed to be significant, for instance, 80.46 (12)° in (Z)-1-Di-phenyl-methyl-4-(3-phenyl-prop-2-en-yl)piperazine. nih.gov
The piperazine ring itself is expected to exist predominantly in a chair conformation, which is the most stable form for this six-membered ring. The large biphenyl-phenyl-methyl substituent is likely to occupy an equatorial position on the piperazine ring to minimize steric interactions with the ring's atoms. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the potential energy surface of a molecule as a function of the rotation around specific bonds. Such calculations for related phenyl-piperazine compounds have been used to identify the most stable minimum energy conformers. researchgate.net These studies help in understanding the likely three-dimensional structure of the molecule in the absence of a target.
| Structural Moiety | Typical Conformational Feature | Estimated Rotational Energy Barrier / Dihedral Angle | Reference |
| Biphenyl | Twisted Conformation | Dihedral Angle: ~44-45° | researchgate.netbiomedres.us |
| Biphenyl | Rotation through planar state | ~6.0-8.3 kJ/mol | researchgate.net |
| Piperazine Ring | Chair Conformation | - | researchgate.netnih.gov |
| Di-phenyl-methyl | Propeller-like | Dihedral Angle between rings: Can be significant (e.g., ~80°) | nih.gov |
| Substituent on Piperazine | Equatorial Position | - | nih.gov |
Design, Synthesis, and Biological Evaluation of Analogues and Derivatives of 1 Biphenyl 4 Yl Phenyl Methyl Piperazine
Rational Design Strategies for Novel Analogues
The rational design of new analogues of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine leverages an understanding of its structure-activity relationships (SAR) to guide molecular modifications. Key strategies include bioisosteric replacements and fragment-based approaches to improve its drug-like properties.
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. In the context of this compound, this strategy has been applied to several key moieties to modulate activity and improve metabolic stability.
One common modification involves the replacement of the biphenyl (B1667301) group. The biphenyl moiety, while often contributing to target affinity, can also introduce liabilities such as poor solubility or susceptibility to metabolic oxidation. Bioisosteric replacements for the phenyl ring have been explored, including the use of heterocyclic rings or constrained bicyclic systems. nih.govresearchgate.net For instance, replacing a phenyl ring with a pyridyl or pyrimidinyl group can alter the electronic properties and introduce potential hydrogen bonding interactions, which may enhance target binding or improve selectivity.
The piperazine (B1678402) ring itself is another frequent target for modification. While the piperazine core is prevalent in many centrally active agents, it can be susceptible to N-dealkylation. Bioisosteric replacements for the piperazine ring, such as piperidine (B6355638) or homopiperazine, have been investigated to alter the basicity and lipophilicity of the molecule, potentially leading to improved pharmacokinetic profiles. nih.gov Research on other piperazine-containing compounds has shown that such modifications can significantly impact metabolic stability. nih.gov
Scaffold modifications also extend to the diphenylmethyl portion of the molecule. Altering the substitution pattern on the phenyl rings or replacing one of the phenyl groups with a different aromatic or heteroaromatic system can profoundly influence the compound's interaction with its biological target.
Table 1: Examples of Bioisosteric Replacements in Phenyl-piperazine Scaffolds
| Original Moiety | Bioisosteric Replacement | Potential Impact | Reference |
|---|---|---|---|
| Phenyl | Pyridyl, Thienyl | Altered electronics, hydrogen bonding potential | researchgate.net |
| Biphenyl | Phenyl-pyridine | Modified polarity, improved metabolic stability | nih.gov |
| Piperazine | Piperidine, Homopiperazine | Altered pKa, modified lipophilicity, improved metabolic stability | nih.gov |
Fragment-based drug discovery (FBDD) offers a powerful alternative to traditional high-throughput screening for lead identification and optimization. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target of interest. nih.gov These initial hits are then grown or linked together to generate more potent lead compounds. astx.com
In the context of this compound, an FBDD approach could involve dissecting the molecule into its constituent fragments: the biphenyl group, the phenyl group, and the piperazine moiety. Each of these fragments could be screened individually to assess their contribution to binding affinity. For example, a library of substituted biphenyl fragments could be screened to identify optimal substitution patterns for interaction with a specific biological target. Similarly, various piperazine derivatives could be evaluated for their ability to anchor the molecule in the binding pocket.
Once initial fragment hits are identified, they can be elaborated upon. For instance, a biphenyl fragment showing weak affinity could be chemically linked to a piperazine fragment to create a larger molecule with significantly higher potency. This iterative process of fragment screening, hit validation, and structure-guided growth allows for a more efficient exploration of chemical space and can lead to the development of novel analogues with improved properties. researchgate.net
Synthesis of Structurally Diverse Derivatives
The synthesis of a wide array of derivatives based on the this compound core is crucial for establishing comprehensive structure-activity relationships. Methodologies such as combinatorial chemistry are often employed to generate large libraries of related compounds for biological screening.
Combinatorial chemistry provides a high-throughput platform for the synthesis of large, structurally diverse libraries of compounds. magtech.com.cn For the this compound scaffold, a combinatorial approach could be employed by varying the substituents on the biphenyl and phenyl rings, as well as the substitution on the second nitrogen of the piperazine ring.
A common synthetic strategy involves the reaction of a diverse set of substituted benzophenones with a library of piperazine derivatives. Alternatively, a solid-phase synthesis approach can be utilized, where the piperazine core is attached to a resin, and various building blocks are sequentially added. This allows for the rapid generation of a large number of analogues with different functional groups and substitution patterns.
Systematic exploration of the chemical space surrounding the lead compound is essential for identifying analogues with superior properties. This involves making a wide range of structural modifications and assessing their impact on biological activity.
For the this compound core, key areas for exploration include:
Substitution on the Biphenyl Moiety: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the biphenyl ring system can modulate electronic and steric properties, influencing target binding and pharmacokinetics.
Substitution on the Phenyl Ring: Similar to the biphenyl moiety, substitution on the second phenyl ring can fine-tune the molecule's properties.
Alterations to the Linker: The methylene (B1212753) linker connecting the diphenyl moiety to the piperazine ring can also be modified. For instance, introducing a carbonyl group to form an amide linkage can alter the molecule's conformation and hydrogen bonding capabilities. nih.gov
The synthesis of such diverse derivatives often involves multi-step reaction sequences. For example, the synthesis of phenylpiperazine derivatives can be achieved through the reaction of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov Subsequent N-alkylation or N-acylation can then be performed to introduce further diversity. nih.gov
Comparative Preclinical Pharmacological Profiling of Derivatives
Following the synthesis of novel analogues, a comprehensive preclinical pharmacological profiling is conducted to evaluate their biological activity and establish structure-activity relationships (SAR). This typically involves in vitro assays to determine the potency and selectivity of the compounds against their intended biological target(s), as well as against a panel of other receptors and enzymes to assess off-target effects.
For derivatives of this compound, the pharmacological profiling would depend on the therapeutic area of interest. For instance, if the target is a G-protein coupled receptor (GPCR), radioligand binding assays would be used to determine the affinity (Ki) of the new compounds. Functional assays would then be conducted to assess whether the compounds act as agonists, antagonists, or inverse agonists.
The SAR data generated from these studies are crucial for guiding further optimization efforts. For example, it may be found that a specific substitution pattern on the biphenyl ring leads to a significant increase in potency, while another modification improves selectivity. nih.gov
Table 2: Illustrative Pharmacological Data for Hypothetical Derivatives of this compound
| Compound | R1 (Biphenyl) | R2 (Phenyl) | R3 (Piperazine-N) | Target Affinity (Ki, nM) | Selectivity vs. Off-Target |
| Parent | H | H | H | 50 | 10-fold |
| Analog 1 | 4'-F | H | H | 25 | 20-fold |
| Analog 2 | H | 4-Cl | H | 75 | 5-fold |
| Analog 3 | H | H | CH3 | 40 | 15-fold |
| Analog 4 | 4'-F | H | CH3 | 10 | 50-fold |
This table is for illustrative purposes and does not represent actual experimental data.
The data from such profiling studies allow medicinal chemists to build a detailed understanding of how different structural features contribute to the biological activity of the this compound scaffold. This knowledge is then used to design the next generation of analogues with further improved therapeutic potential.
Lack of Sufficient Research Data for "this compound" Analogues
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific research data to generate a detailed article on the design, synthesis, and biological evaluation of analogues and derivatives of this compound, as per the requested outline.
Computational Chemistry and Molecular Modeling Approaches in 1 Biphenyl 4 Yl Phenyl Methyl Piperazine Research
Virtual Screening and Lead Identification for Related Chemical Scaffolds
Virtual screening has emerged as a cost-effective and time-efficient alternative to high-throughput screening for identifying promising lead compounds from large chemical libraries. nih.gov This approach utilizes computational techniques, primarily molecular docking, to predict the binding affinity and orientation of small molecules to a biological target. For chemical scaffolds related to 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine, such as phenylpiperazine and biphenyl (B1667301) derivatives, virtual screening has been successfully employed to identify novel inhibitors for various therapeutic targets.
One notable application involves the design of new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents. In a recent study, researchers rationally designed and synthesized a series of these compounds and used molecular docking to investigate their binding to the DNA-topoisomerase II (Topo II) complex. The docking studies revealed that these derivatives could effectively bind to the target, with one compound, BS230, demonstrating significant cytotoxic activity against cancer cell lines and lower toxicity towards healthy cells. nih.govnih.gov
Similarly, virtual screening of biphenyl derivatives has led to the identification of potential inhibitors for enzymes like urease and β-glucuronidase. Molecular docking studies of synthesized biphenyl analogues showed good interaction patterns within the active sites of these enzymes, suggesting their potential as therapeutic agents. researchgate.net Another study focused on piperazine-chalcone hybrids as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key target in cancer therapy. Molecular docking was used to predict the binding modes of these hybrids, and subsequent in vitro assays confirmed their inhibitory activity. researchgate.net
The process of lead identification through virtual screening typically involves several key steps:
Target Selection and Preparation: The three-dimensional structure of the biological target is obtained, often from protein data banks.
Library Preparation: A large database of chemical compounds is prepared for docking. This may involve generating 3D conformations and assigning appropriate chemical properties.
Molecular Docking: The chemical library is docked into the active site of the target protein using specialized software.
Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other parameters.
Hit Selection and Experimental Validation: The top-ranking compounds are selected for experimental testing to validate their biological activity.
The following table summarizes findings from virtual screening studies on related scaffolds:
Table 1: Virtual Screening and Lead Identification for Related Scaffolds
| Scaffold | Target | Key Findings | Reference |
| Phenylpiperazine-1,2-benzothiazine | DNA-Topoisomerase II | Identification of BS230 as a potent and selective anticancer agent. | nih.govnih.gov |
| Biphenyl derivatives | Urease and β-glucuronidase | Discovery of novel inhibitors with significant in vitro activity. | researchgate.net |
| Piperazine-chalcone hybrids | VEGFR-2 Kinase | Identification of compounds with promising anticancer activity. | researchgate.net |
| Phenyl-piperazine-triazine | Mcl-1/BH3 interaction | Development of α-helix mimetics as selective inhibitors. |
These examples underscore the power of virtual screening in identifying novel and potent lead compounds from diverse chemical scaffolds related to this compound.
Computational Prediction of Pharmacokinetic Research Parameters (Excluding Human ADME)
The prediction of pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is a critical step in early-stage drug discovery. Poor pharmacokinetic profiles are a major cause of late-stage drug failures. researchgate.net In silico models provide a rapid and efficient means to evaluate the ADME properties of drug candidates, including those with biphenyl-piperazine scaffolds, in preclinical animal models.
Quantitative Structure-Activity Relationship (QSAR) models are frequently used to correlate the chemical structure of compounds with their pharmacokinetic behavior. These models are built using experimental data from animal studies and can predict various parameters. For instance, a 3D-QSAR study on piperazine (B1678402) derivatives was conducted to understand the structural requirements for their antihistamine and antibradykinin effects, correlating electrostatic and steric factors with their antagonistic activity. nih.gov
Several key pharmacokinetic parameters can be predicted using computational tools for non-human studies:
Absorption: Parameters like Caco-2 permeability (an indicator of intestinal absorption) and oral bioavailability can be estimated. For example, in silico ADME analysis of a series of piperazine derivatives predicted that several compounds would have high absorption potential and good oral bioavailability. mdpi.com
Distribution: The volume of distribution (Vd) and the ability to cross the blood-brain barrier (BBB) are important distribution parameters. Computational models can predict the Vd and whether a compound is likely to penetrate the central nervous system. A study on bicyclo (aryl methyl) benzamides, for instance, used in silico methods to predict that the most active ligands would have a high probability of penetrating the CNS. mdpi.com
Metabolism: The susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes can be predicted. This helps in identifying potential drug-drug interactions and metabolic liabilities.
Excretion: Clearance (CL) is a key excretion parameter that can be estimated using in silico models.
The following table presents examples of computationally predicted pharmacokinetic parameters for related scaffolds in a research context:
Table 2: Computationally Predicted Pharmacokinetic Parameters for Related Scaffolds
| Scaffold/Compound Class | Predicted Parameter | Prediction Tool/Method | Key Finding | Reference |
| Piperazine derivatives | Absorption, Oral Bioavailability | SwissADME | Five out of seven proposed compounds showed high absorption potential. | mdpi.com |
| Piperazine indole (B1671886) hybrids | Physicochemical, Pharmacokinetic, and Safety Properties | ADMETlab 2.0, Chem Sketch, Molinspiration | Most compounds passed pharmacokinetic evaluations. | nih.gov |
| Bicyclo (aryl methyl) benzamides | CNS Penetration, Gastrointestinal Absorption | In silico ADMET | Most active ligands predicted to have high CNS penetration. | mdpi.com |
| Brucine and Brucine N-oxide | Hepatotoxicity | ADMETlab 2.0 | In silico prediction of potential liver injury was verified in zebrafish model. | nih.gov |
Advanced Analytical and Biophysical Methodologies for Characterizing 1 Biphenyl 4 Yl Phenyl Methyl Piperazine and Its Interactions
Spectroscopic Techniques for Ligand-Target Interaction Studies
Spectroscopic methods are indispensable for probing the non-covalent interactions between a ligand, such as 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine, and its target macromolecule. These techniques provide critical insights into the dynamics and energetics of binding events.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free optical techniques used to measure real-time biomolecular interactions. nih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip with a thin gold film. nih.gov When a solution containing the ligand (the analyte) flows over this surface, binding causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. nih.gov BLI operates on a similar principle but measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference layer.
These methods provide detailed kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff). The ratio of these constants (kₒff/kₐ) yields the equilibrium dissociation constant (K₋), a measure of binding affinity. A comprehensive literature search did not identify any studies that have reported SPR or BLI data for the interaction of this compound with a specific biological target.
Table 1: Hypothetical Binding Kinetics Data from SPR/BLI
As no experimental data is available, this table is for illustrative purposes only to show how results would be presented.
| Parameter | Description | Value |
| kₐ (M⁻¹s⁻¹) | Association Rate Constant | Data not available |
| kₒff (s⁻¹) | Dissociation Rate Constant | Data not available |
| K₋ (M) | Equilibrium Dissociation Constant | Data not available |
Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a biomolecular binding event. In an ITC experiment, a solution of the ligand, this compound, would be titrated into a sample cell containing the target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein.
The data from ITC analysis provides a complete thermodynamic profile of the interaction, including the binding affinity (K₋), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This information is critical for understanding the driving forces behind the binding event (e.g., hydrogen bonds, van der Waals forces, or hydrophobic interactions). A review of current research literature found no published ITC studies for this compound.
Table 2: Hypothetical Thermodynamic Parameters from ITC
As no experimental data is available, this table is for illustrative purposes only to show how results would be presented.
| Parameter | Description | Value |
| n | Stoichiometry of Binding | Data not available |
| K₋ (M) | Equilibrium Dissociation Constant | Data not available |
| ΔH (kcal/mol) | Enthalpy Change | Data not available |
| ΔS (cal/mol·deg) | Entropy Change | Data not available |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-resolution information about molecular structure, dynamics, and interactions in solution. For studying ligand-target binding, techniques like chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and Water-LOGSY are commonly employed.
Upon binding of this compound to a target protein, changes in the chemical environment of atoms in both the ligand and the protein can be observed as shifts in the NMR spectrum. These perturbations can be used to map the binding interface and determine the binding affinity. Furthermore, advanced NMR experiments can reveal conformational changes that occur upon binding and provide insights into the dynamic nature of the complex. While NMR is a standard method for the structural confirmation of piperazine (B1678402) derivatives, no specific NMR studies focused on the binding interactions or conformational dynamics of this compound with a biological target were found in the literature. nih.govmdpi.com
Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Studies
High-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are essential for visualizing the precise three-dimensional arrangement of atoms at the ligand-target interface.
To determine the three-dimensional structure of a ligand-protein complex, the first step is often to grow a high-quality crystal of the protein with the ligand bound in its active site, a process known as co-crystallization. This involves preparing a highly pure and concentrated solution of the target protein and the ligand, this compound, and screening a wide range of conditions (e.g., pH, temperature, precipitants) to find those that promote crystal formation. Successful co-crystallization is a prerequisite for structural analysis by X-ray diffraction. There are no reports in the scientific literature detailing the successful co-crystallization of this compound with any protein target.
Once a suitable co-crystal is obtained, X-ray crystallography can be used to determine the atomic-resolution structure of the complex. The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be modeled. Similarly, cryo-EM can determine the structure of macromolecular complexes, often without the need for crystallization.
The resulting structure would reveal the precise orientation and conformation of this compound within the binding pocket of its target. It would also identify the specific amino acid residues that form key interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic contacts) with the biphenyl (B1667301), phenyl, and piperazine moieties of the compound. This structural information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's activity. Due to the lack of co-crystallization studies, no such structural elucidation for this compound is currently available.
Advanced Chromatographic and Mass Spectrometric Techniques for Research Applications
Advanced chromatographic and mass spectrometric methods are indispensable tools in the preclinical evaluation of drug candidates. They provide the high resolution and sensitivity needed to resolve complex mixtures and identify minute quantities of related substances and metabolites.
Chiral Chromatography for Enantiomeric Purity Assessment in Research
Since this compound possesses a chiral center at the carbon atom connecting the biphenyl, phenyl, and piperazine moieties, it exists as a pair of enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify them is crucial for research and development. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for this purpose. nih.govmdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are widely used for the enantiomeric resolution of a broad range of chiral compounds, including those containing amine functionalities. nih.govnih.gov For this compound, a method would typically be developed using a column like a Chiralpak® or Chiralcel® series. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.
The development of a robust chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition. A mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is commonly employed. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), can improve peak shape and resolution by minimizing ionic interactions with residual silanols on the silica support. jocpr.com
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment (Note: This data is representative and based on methods for structurally similar compounds.)
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min |
| Expected Retention Time (S-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
This type of method allows for the accurate determination of the enantiomeric excess (e.e.) in a research setting, ensuring the stereochemical integrity of the material used in further studies.
High-Resolution Mass Spectrometry for Metabolite Identification in Research Models
Understanding the metabolic fate of a new chemical entity is a critical component of its preclinical characterization. In vitro models, such as liver microsomes or hepatocytes, are commonly used to predict in vivo metabolism. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying and structurally elucidating metabolites. nih.govnih.gov
For this compound, in vitro incubation with liver microsomes in the presence of NADPH would initiate metabolic reactions. The resulting mixture would then be analyzed by LC-HRMS. The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allows for the determination of the elemental composition of parent drug and its metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information based on the fragmentation patterns.
Common metabolic pathways for piperazine-containing compounds include N-dealkylation, oxidation of the piperazine ring, and hydroxylation of aromatic rings. nih.gov For this compound, potential primary metabolic transformations that would be investigated include:
Hydroxylation: Addition of a hydroxyl group to the phenyl or biphenyl rings.
Piperazine Ring Oxidation: Formation of a piperazine-N-oxide or opening of the piperazine ring.
N-Dealkylation: Cleavage of the bond between the benzylic carbon and the piperazine nitrogen, although this is generally less common for this type of linkage compared to a simple alkyl chain.
Table 2: Potential Metabolites of this compound in Research Models (Note: This table presents hypothetical metabolites based on common metabolic pathways for related structures.)
| Metabolite | Proposed Transformation | Exact Mass Change |
| M1 | Mono-hydroxylation (on phenyl or biphenyl ring) | + 15.9949 Da |
| M2 | Di-hydroxylation | + 31.9898 Da |
| M3 | Piperazine N-Oxidation | + 15.9949 Da |
| M4 | Cleavage to form Biphenyl-phenyl-methanone | - C4H9N |
The use of LC-HRMS enables the creation of a comprehensive metabolic map for the compound in various preclinical species, which is vital for understanding its disposition and potential for drug-drug interactions. frontiersin.org
Development and Application of Radioligand and Fluorescent Probes for Research
To investigate the interaction of this compound with its biological target(s), labeled probes are invaluable research tools. Radioligands are used for quantitative binding assays and autoradiography, while fluorescent probes are employed in in vitro imaging techniques.
Synthesis and Characterization of Labeled Probes
The synthesis of a labeled probe requires the introduction of a radionuclide (e.g., tritium (B154650) [³H], carbon-11 (B1219553) [¹¹C], or iodine-125 (B85253) [¹²⁵I]) or a fluorophore into the molecule without significantly altering its pharmacological properties.
Radiolabeling: The choice of radionuclide depends on the intended application. For in vitro binding assays, tritiation is a common strategy due to the long half-life of tritium. This might be achieved by catalytic reduction of a dehydro-precursor or by reduction of a halide precursor with tritium gas. For Positron Emission Tomography (PET) imaging research, a short-lived positron emitter like ¹¹C would be incorporated, often via methylation of a suitable precursor with [¹¹C]methyl triflate. nih.gov For SPECT or in vitro autoradiography, ¹²⁵I can be introduced onto an activated aromatic ring (e.g., a phenol (B47542) or an aniline (B41778) precursor) via electrophilic iodination using reagents like [¹²⁵I]NaI and an oxidizing agent. nih.gov
Fluorescent Labeling: A fluorescent probe could be synthesized by conjugating a fluorophore to the piperazine nitrogen of this compound, assuming this position is not critical for target binding. A common strategy involves reacting the secondary amine of the piperazine ring with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorophore like fluorescein (B123965) (FITC) or a coumarin (B35378) derivative. nih.govnih.gov The resulting probe must be purified by HPLC and characterized by mass spectrometry and NMR to confirm its structure and purity. The photophysical properties (absorption and emission maxima, quantum yield) of the new probe would then be thoroughly characterized. researchgate.netnih.gov
Application in Receptor Autoradiography and In Vitro Imaging
Receptor Autoradiography: A radiolabeled version of this compound, for instance [¹²⁵I]iodo-1-(Biphenyl-4-yl-phenyl-methyl)-piperazine, could be used for in vitro receptor autoradiography to visualize the distribution of its binding sites in tissue sections. nih.gov In this technique, thin tissue slices (e.g., from the brain) are incubated with the radioligand. nih.gov After washing away unbound ligand, the sections are apposed to a phosphor imaging screen or photographic emulsion. The resulting image reveals the anatomical localization of the binding sites with high spatial resolution. To determine the specificity of the binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of the unlabeled compound or a known competitor for the target receptor. The difference between total binding and this non-specific binding represents the specific binding to the target. nih.govnih.gov
In Vitro Imaging: A fluorescently labeled analog of this compound can be used for in vitro imaging studies in cultured cells. youtube.com Cells expressing the target of interest would be incubated with the fluorescent probe. nih.gov Confocal microscopy or high-content imaging systems can then be used to visualize the subcellular localization of the probe and, by extension, its target. These studies can provide valuable information on receptor trafficking, internalization, and the cellular response to ligand binding in a dynamic, real-time manner. rsc.org The specificity of the fluorescent signal would be confirmed through competition experiments with the unlabeled compound. nih.gov
Emerging Research Avenues and Future Perspectives for 1 Biphenyl 4 Yl Phenyl Methyl Piperazine Research
Integration with Systems Biology and Network Pharmacology Approaches
The future investigation of 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine could be profoundly enriched by the integration of systems biology and network pharmacology. These computational and data-intensive approaches allow for a holistic understanding of a compound's effects on complex biological networks, moving beyond the traditional "one-drug, one-target" paradigm.
Target Deconvolution and Pathway Analysis: Initial in silico docking studies could predict the binding affinity of this compound against a wide array of protein targets. Subsequently, network pharmacology can be employed to construct interaction maps, visualizing the relationships between these potential targets and their associated signaling pathways. This would help in elucidating the compound's mechanism of action on a systemic level.
Predictive Modeling of Biological Effects: By integrating genomic, proteomic, and metabolomic data, systems biology models can simulate the cellular response to this compound. This can aid in predicting its potential efficacy and identifying biomarkers that may correlate with its activity. Research on other piperazine (B1678402) derivatives has already demonstrated the utility of such in silico approaches to predict drug-like properties and potential biological activities. pharmacophorejournal.commdpi.com
Exploration of Polypharmacology and Multi-Targeting Strategies
The chemical architecture of this compound, with its distinct phenyl, biphenyl (B1667301), and piperazine moieties, makes it a prime candidate for exhibiting polypharmacology—the ability to modulate multiple protein targets simultaneously. This property is increasingly recognized as advantageous for treating complex multifactorial diseases.
Designing Multi-Target Ligands: Future research could focus on rationally designing analogs of this compound to optimize their binding to a desired set of targets. For instance, derivatives could be synthesized to concurrently inhibit key enzymes or receptors involved in a particular disease cascade. Studies on benzyl (B1604629) piperazine derivatives have already shown promise in developing multi-target-directed ligands for conditions like Alzheimer's disease by dually inhibiting acetylcholinesterase and beta-amyloid aggregation. nih.gov
Synergistic Target Engagement: A key research question would be to determine if the engagement of multiple targets by this compound or its derivatives leads to synergistic therapeutic effects. This could be investigated through a combination of biochemical assays and cellular models, assessing whether the combined inhibition of multiple targets is more effective than selective inhibition of individual ones.
Development of Optogenetic and Chemogenetic Research Tools
The unique structural features of this compound could be harnessed to develop sophisticated research tools for probing biological systems with high spatiotemporal precision.
Photo-switchable Ligands: By incorporating photo-isomerizable groups into the structure of this compound, it may be possible to create "photocaged" or photo-switchable ligands. These molecules would remain inactive until activated by a specific wavelength of light, allowing researchers to control their biological activity in specific tissues or even single cells.
Chemogenetic Probes: this compound could serve as a scaffold for developing novel ligands for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). These engineered G-protein coupled receptors are activated by specific, otherwise inert, small molecules. A customized ligand based on this compound could provide a new tool for remotely controlling neuronal activity and other cellular processes in living organisms.
Novel Therapeutic Research Horizons (Excluding Clinical Indications)
While the clinical potential of this compound is yet to be explored, its chemical nature suggests several novel therapeutic research avenues beyond the established applications of piperazine-containing drugs.
Modulation of Protein-Protein Interactions: The bulky aromatic groups of the molecule could potentially interfere with protein-protein interactions (PPIs) that are critical for various disease processes. Future research could screen for its ability to disrupt specific PPIs involved in cancer, neurodegenerative disorders, or infectious diseases.
Targeting Allosteric Sites: The complex three-dimensional structure of this compound may favor binding to allosteric sites on proteins, rather than the highly conserved active sites. Allosteric modulators can offer greater selectivity and a more nuanced control over protein function, representing a promising frontier in drug discovery.
Unaddressed Research Questions and Methodological Challenges for Future Investigation
Despite its potential, significant research gaps and methodological challenges need to be addressed to fully understand the pharmacological profile of this compound.
Fundamental Pharmacological Characterization: A crucial first step is to conduct comprehensive in vitro and in vivo pharmacological profiling. This includes determining its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its primary and secondary pharmacodynamic targets.
Stereochemistry and Biological Activity: The central carbon atom of this compound is a chiral center. A significant unanswered question is how the different stereoisomers (R and S enantiomers) differ in their biological activity and target engagement. Future synthetic efforts should focus on stereoselective synthesis to isolate and characterize the individual enantiomers.
Synthesis of a Focused Derivative Library: To explore the structure-activity relationships (SAR), a focused library of derivatives should be synthesized. This would involve systematic modifications of the biphenyl, phenyl, and piperazine moieties to probe the chemical space around the core scaffold and identify key structural determinants of activity.
Q & A
Q. What are the common synthetic routes for 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine and related piperazine derivatives?
Piperazine derivatives are typically synthesized via nucleophilic substitution, condensation, or multicomponent reactions. For example, Mannich base synthesis involves reacting piperazine with aldehydes and ketones under basic conditions . Acyl chloride intermediates can also be employed for functionalization at the piperazine nitrogen, followed by purification via crystallization or flash chromatography . Key steps include optimizing solvent systems (e.g., dichloromethane or ethanol) and stoichiometric ratios of reactants to maximize yield and purity.
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity, with aromatic protons and piperazine methylene groups appearing in distinct regions (e.g., δ 2.47–3.82 ppm for piperazine CH) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 365.3 g/mol for nitro-substituted analogs) .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%) and resolve enantiomers in chiral derivatives .
Q. What are the primary biological targets explored for piperazine derivatives in preclinical studies?
Piperazine derivatives are investigated for interactions with receptors (e.g., serotonin, dopamine) and enzymes (e.g., carbonic anhydrase isoforms). For example, analogs with fluorophenyl or chlorophenyl substituents exhibit antiarrhythmic activity by modulating ion channels . Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) is also documented, with MIC values ranging from 8–32 µg/mL depending on substituent electronegativity .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for chiral this compound derivatives?
Enantioselective synthesis involves:
- Chiral Auxiliaries: Use of (R)- or (S)-configured starting materials (e.g., 1-(4-chlorobenzhydryl)piperazine) to control stereochemistry .
- Asymmetric Catalysis: Palladium or organocatalysts for kinetic resolution during coupling reactions .
- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers post-synthesis .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in bioactivity (e.g., varying IC values) may arise from:
- Purity Variations: Impurities (>5%) can skew assay results; validate via HPLC and elemental analysis .
- Assay Conditions: Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) affect receptor binding kinetics. Standardize protocols using guidelines like OECD 455 .
- Structural Confounders: Subtle substituent changes (e.g., nitro vs. trifluoromethyl groups) drastically alter pharmacodynamics. Use QSAR models to predict structure-activity relationships .
Q. How do crystallographic studies inform the design of piperazine-based therapeutics?
X-ray crystallography reveals:
- Conformational Flexibility: Piperazine rings adopt chair or boat conformations, impacting receptor binding. For example, a 4C1 chair conformation optimizes interactions with carbonic anhydrase II .
- Intermolecular Interactions: Hydrogen bonding (e.g., N–H⋯O) and π-π stacking between aromatic moieties enhance stability in co-crystals .
- Solubility Insights: Hydrophobic substituents (e.g., biphenyl groups) reduce aqueous solubility, guiding prodrug design .
Methodological Considerations
Q. What experimental precautions are critical for handling this compound?
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage: Under inert atmosphere (argon) at –20°C to prevent oxidation .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .
Q. How can researchers validate computational predictions of pharmacological properties?
- Molecular Docking: Compare predicted binding affinities (AutoDock Vina) with experimental SPR or ITC data .
- ADMET Profiling: Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to verify in silico predictions of bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
